1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol

Description

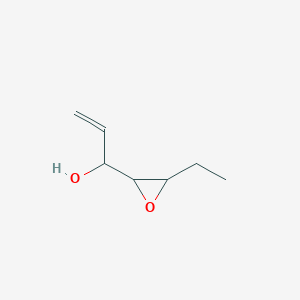

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol is an organooxygen compound featuring a propenol (allyl alcohol) backbone substituted with a 3-ethyloxiran (epoxide) moiety. The molecule combines the reactivity of both the epoxide ring and the α,β-unsaturated alcohol system. Its structure suggests utility in stereoselective synthesis, as chirality may arise from the oxiran ring configuration (e.g., (1R,2S) or (1S,2R) stereoisomers) .

Properties

CAS No. |

128742-88-1 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-(3-ethyloxiran-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H12O2/c1-3-5(8)7-6(4-2)9-7/h3,5-8H,1,4H2,2H3 |

InChI Key |

GVTAXCQRABNDGK-UHFFFAOYSA-N |

SMILES |

CCC1C(O1)C(C=C)O |

Canonical SMILES |

CCC1C(O1)C(C=C)O |

Synonyms |

Oxiranemethanol, -alpha--ethenyl-3-ethyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

1.1 Reaction Mechanisms

The compound serves as a versatile building block in organic synthesis. Its epoxide functionality allows for various nucleophilic ring-opening reactions, making it useful in synthesizing more complex molecules. For instance, it can undergo reactions with nucleophiles such as alcohols and amines to produce corresponding alcohols and amines via ring-opening mechanisms.

1.2 Prins-Peterson Reactions

Recent studies have highlighted the effectiveness of 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol in Prins-Peterson reactions, which are crucial for synthesizing oxepenes. In these reactions, the compound acts as a substrate that reacts with aldehydes in the presence of iron catalysts, leading to the formation of 2,7-disubstituted oxepenes with high yields and selectivity . The reaction mechanism involves the formation of a zwitterionic intermediate that subsequently leads to the desired product through a series of stereoselective transformations.

Material Science

2.1 Epoxy Resins

The compound is also significant in the formulation of epoxy resins. As an epoxide-containing monomer, it can be polymerized to create thermosetting materials with desirable mechanical properties. These materials are widely used in coatings, adhesives, and composite materials due to their excellent adhesion, thermal stability, and chemical resistance .

2.2 Prepreg Compositions

In material science applications, particularly in aerospace and automotive industries, this compound can be incorporated into prepreg compositions. These compositions benefit from the compound's ability to enhance the curing process and improve the overall performance of composite materials .

Medicinal Chemistry

3.1 Antimicrobial Properties

Emerging research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have shown potential against various bacterial strains, suggesting their utility in developing new antimicrobial agents . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3.2 Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems. Its epoxide group can facilitate interactions with biological molecules, enhancing the solubility and bioavailability of therapeutic agents .

Table 1: Summary of Reaction Yields in Prins-Peterson Reactions

| Entry | Aldehyde Used | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| 1 | 3-Methylbutanal | 95 | 82:18 |

| 2 | Isovaleraldehyde | 78 | 83:17 |

| 3 | Furan-3-carbaldehyde | 71 | 94:6 |

This table summarizes the yields obtained from various Prins-Peterson reactions involving different aldehydes and illustrates the effectiveness of using this compound as a substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs share the prop-2-en-1-ol backbone but differ in substituents. Key comparisons include:

Physical and Chemical Properties

- Boiling Points : Allyl alcohol boils at 97°C , while fluorinated analogs (e.g., 3-(Perfluoro-n-hexyl)prop-2-en-1-ol) have lower boiling points (87°C) due to volatile fluorinated groups .

- Solubility : Allyl alcohol is miscible with water and organic solvents , whereas perfluoroalkyl derivatives exhibit lipophilicity .

- Reactivity: The epoxide group in this compound enables nucleophilic attacks (e.g., by amines or alcohols), unlike non-epoxidized analogs like allyl alcohol, which undergo addition or oxidation reactions .

Preparation Methods

Sharpless Asymmetric Epoxidation and Wittig Olefination

The Sharpless asymmetric epoxidation represents a cornerstone for synthesizing enantiomerically enriched epoxy alcohols. In one protocol, 3-methylbut-2-en-1-ol undergoes epoxidation using (l)-diisopropyl tartrate and titanium tetraisopropoxide (Ti(OiPr)₄) to yield (S)-(3,3-dimethyloxiran-2-yl)methanol with >98% ee . Subsequent Parikh–von Doering oxidation (DMSO, Et₃N, pyridine·SO₃) converts the primary alcohol to an aldehyde, which reacts with γ-methoxycarbonyltriphenylphosphorane in a Wittig reaction to install the α,β-unsaturated ester . Hydrolysis of the ester affords the propenol moiety, though this step requires optimization to prevent epoxide ring opening.

Critical parameters include:

-

Temperature : Epoxidation at −20°C minimizes side reactions.

-

Oxidant stoichiometry : 1.2 equiv pyridine·SO₃ ensures complete alcohol-to-aldehyde conversion.

-

Yield : The Wittig step proceeds in 59% yield, with chromatography resolving diastereomers .

Titanium-Mediated Epoxidation and Julia–Kocienski Olefination

Titanium(IV)-catalyzed epoxidation paired with Julia–Kocienski olefination offers a stereodivergent route. A study on cytospolide Q synthesis demonstrates that treating (E)-methyl 3-((tert-butyldimethylsilyl)oxy)-5-phenylpent-4-enoate with Ti(OiPr)₄ and (+)-diisopropyl tartrate (DIPT) induces asymmetric epoxidation, yielding a 2R,3S-configurated epoxide in 72% yield . The propenol chain is introduced via Julia–Kocienski olefination using a phenyltetrazole sulfone, which enables chemoselective formation of the (E)-alkene .

Key advantages :

-

Stereocontrol : The Sharpless-Kagan modification ensures predictable trans-dihydroxylation.

-

Functional group tolerance : Silyl ethers remain intact during epoxidation.

Silyl Protection and Oxidation-Wittig Strategy

Silyl protection mitigates hydroxyl group reactivity during multi-step syntheses. For instance, tert-butyldiphenylsilyl (TBDPS) protection of a secondary alcohol in tert-butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane allows selective oxidation of a primary alcohol to an aldehyde using oxalyl chloride and DMSO . A Wittig reaction with γ-hydroxyphosphonium ylides then installs the propenol segment. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) liberates the free alcohol .

Optimization insights :

-

Oxidation efficiency : Parikh–von Doering conditions achieve >90% aldehyde conversion.

-

Ylide stability : Stabilized ylides (e.g., Ph₃P=CHCO₂Me) prevent premature decomposition.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Condensation reactions under basic conditions (e.g., KOH in ethanol) are commonly used for analogous epoxide-containing compounds. Critical parameters include reaction time (e.g., overnight stirring), temperature control (~0–5°C during acidification), and purification via recrystallization or column chromatography .

- Key Data : For similar structures, yields of 60–80% are typical when using stoichiometric ratios of aldehydes and ketones. Impurity profiles should be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for structural elucidation, and what diagnostic signals should be prioritized?

- Methodology :

- IR Spectroscopy : Identify epoxide (C-O-C stretch ~1250 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups .

- NMR : ¹H NMR reveals vinyl proton splitting patterns (δ 5.5–6.5 ppm for prop-en-ol) and epoxide protons (δ 3.0–4.5 ppm). ¹³C NMR confirms carbonyl (if present) and quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. How is single-crystal X-ray diffraction applied to confirm the stereochemistry of this compound?

- Methodology : Grow crystals via slow evaporation (e.g., ethanol/water). Collect data using a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refine with SHELXL, analyzing displacement parameters and residual factors (R < 0.07) .

- Key Data : For analogous compounds, space groups like Pc2₁b and unit cell parameters (e.g., a = 3.9247 Å, b = 11.549 Å) are reported .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved during refinement?

- Methodology : Use SHELXL’s TWIN/BASF commands for twinned crystals (e.g., inverse twins with BASF ~0.15). Apply restraints to disordered atoms and validate with the Hirshfeld test .

- Case Study : A related bromothiophene derivative required twin refinement (Rint = 0.065) and hydrogen placement via riding models (C–H = 0.93 Å) .

Q. What computational approaches predict the epoxide ring’s reactivity in nucleophilic ring-opening reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states. Solvent effects (e.g., ethanol vs. DMSO) are analyzed via COSMO-RS. Molecular dynamics (MD) simulations assess steric hindrance from the ethyl group .

- Key Findings : Electron-withdrawing substituents increase ring strain, accelerating nucleophilic attack. Steric effects from the ethyl group may direct regioselectivity.

Q. How do stereochemical variations impact the compound’s biological or catalytic activity?

- Methodology : Synthesize enantiomers via chiral catalysts or resolve using chiral HPLC. Test activity in enzyme inhibition assays (e.g., acetylcholinesterase) or as ligands in asymmetric catalysis. Compare IC₅₀ or enantiomeric excess (ee) values .

- Data Example : A coumarin derivative with similar stereochemistry showed a 10-fold difference in activity between enantiomers .

Methodological Notes

- Crystallography : Always cross-validate SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry .

- Synthesis Optimization : Use design of experiments (DoE) to screen variables (e.g., solvent polarity, base strength) .

- Data Contradictions : Reconcile spectroscopic and crystallographic data by re-examining sample purity or exploring alternative space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.